molecular formula C9H9BrF3NO B14050058 1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene

1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene

Cat. No.: B14050058
M. Wt: 284.07 g/mol
InChI Key: MIUAUCJCHHFMHW-UHFFFAOYSA-N
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Description

1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, dimethylamino, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene typically involves the bromination of 3-dimethylamino-4-(trifluoromethoxy)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Products include substituted benzene derivatives.

    Oxidation Reactions: Products include quinones.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The dimethylamino group can enhance its solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-4-(trifluoromethoxy)benzene

Comparison: 1-Bromo-3-dimethylamino-4-(trifluoromethoxy)benzene is unique due to the presence of the dimethylamino group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

5-bromo-N,N-dimethyl-2-(trifluoromethoxy)aniline

InChI

InChI=1S/C9H9BrF3NO/c1-14(2)7-5-6(10)3-4-8(7)15-9(11,12)13/h3-5H,1-2H3

InChI Key

MIUAUCJCHHFMHW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)OC(F)(F)F

Origin of Product

United States

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